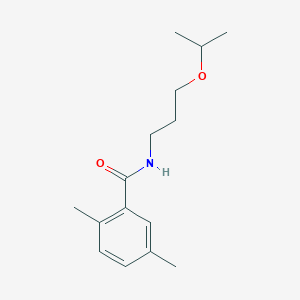![molecular formula C16H19N3O3S B5470678 N-1,3-benzothiazol-2-yl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5470678.png)
N-1,3-benzothiazol-2-yl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzothiazol-2-yl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.11471265 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of N-1,3-benzothiazol-2-yl-2-(1,4-dioxa-8-azaspiro[4Benzothiazole derivatives have been extensively investigated and associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a variety of biochemical pathways related to their diverse biological activities .
Pharmacokinetics
An admet calculation showed a favorable pharmacokinetic profile of synthesized benzothiazole-arylamide compounds .
Result of Action
The synthesized benzothiazole-arylamide compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains. Some compounds exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM .
未来方向
Benzothiazole derivatives, including this compound, have potential for further development due to their diverse biological activities. Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .
生化分析
Biochemical Properties
N-1,3-benzothiazol-2-yl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with enzymes involved in the synthesis of nucleic acids, thereby affecting DNA replication and repair processes . Additionally, this compound can bind to proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in critical cellular functions, thereby impacting overall cell health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby reducing cellular damage caused by reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism. In vitro and in vivo studies have demonstrated that the effects of this compound can persist even after its removal, indicating potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become more pronounced beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic balance . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in tissues. The localization and accumulation of this compound within specific tissues can influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-14(18-15-17-12-3-1-2-4-13(12)23-15)11-19-7-5-16(6-8-19)21-9-10-22-16/h1-4H,5-11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZVJCGPIDMEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-FLUOROPHENYL)-2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5470598.png)

![2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE](/img/structure/B5470628.png)

![5-amino-3-[(Z)-1-cyano-2-[2-(dimethylamino)-5-nitrophenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B5470646.png)
![4-{4-[(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5470648.png)

![5-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)-2-methylphenol hydrochloride](/img/structure/B5470659.png)

![7-(3-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5470670.png)
![1-(4-chlorobenzyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5470683.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide](/img/structure/B5470704.png)
![5-[(3-fluorophenoxy)methyl]-N-methyl-N-[(1S)-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5470706.png)
